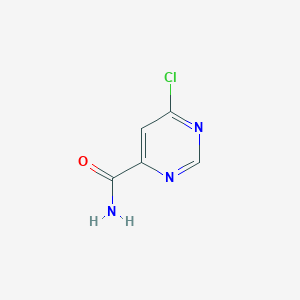

6-Chloropyrimidine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloropyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O/c6-4-1-3(5(7)10)8-2-9-4/h1-2H,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHJFIXIQDWTSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81333-06-4 | |

| Record name | 6-chloropyrimidine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloropyrimidine-4-carboxamide

This guide provides a comprehensive technical overview of 6-Chloropyrimidine-4-carboxamide, a key heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its synthesis, characterization, reactivity, and applications, with a focus on providing practical, field-proven insights.

A Note on CAS Number Identification: Initial database inquiries for 6-Chloropyrimidine-4-carboxamide with CAS number 37131-89-8 reveal a discrepancy. CAS 37131-89-8 is authoritatively assigned to 2,4-Dichloropyrimidine-5-carboxylic acid [1][2][3][4][5]. The closely related and logical precursor for the title compound is 6-Chloropyrimidine-4-carboxylic acid , which is assigned CAS 37131-91-2 [6][7][8][9][10]. This guide will proceed by focusing on the synthesis of 6-Chloropyrimidine-4-carboxamide from this correctly identified and commercially available precursor.

Physicochemical Properties of the Key Precursor

Understanding the properties of the starting material is fundamental to successful synthesis. 6-Chloropyrimidine-4-carboxylic acid (CAS 37131-91-2) serves as the immediate precursor to the target carboxamide. Its key physicochemical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 37131-91-2 | [6][7][8][9] |

| Molecular Formula | C₅H₃ClN₂O₂ | [7][8] |

| Molecular Weight | 158.54 g/mol | [7] |

| Appearance | Off-white powder/solid | [10] |

| Purity | Typically ≥95-97% | [7][8] |

| Boiling Point | 343.7°C at 760 mmHg | [10] |

| Density | 1.579 g/cm³ | [10] |

| SMILES | O=C(O)C1=CC(Cl)=NC=N1 | [8] |

| Storage | Inert atmosphere, 2-8°C or -20°C, sealed from moisture | [7][9] |

Synthesis of 6-Chloropyrimidine-4-carboxamide

The most direct and efficient pathway to synthesize 6-Chloropyrimidine-4-carboxamide is through the amidation of its corresponding carboxylic acid precursor. This transformation can be achieved using a variety of standard peptide coupling agents or by conversion to an acyl chloride followed by reaction with ammonia.

Synthetic Pathway Overview

The following diagram illustrates the direct amidation of 6-Chloropyrimidine-4-carboxylic acid to yield the target compound.

Caption: Synthetic route from carboxylic acid to carboxamide.

Detailed Experimental Protocol: Amidation via Acyl Chloride

This protocol is a robust, two-step procedure that generally provides high yields. The causality behind this choice is the high reactivity of the intermediate acyl chloride, which readily reacts with ammonia.

Step 1: Formation of the Acyl Chloride

-

Inert Atmosphere: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-Chloropyrimidine-4-carboxylic acid (1.0 eq). The flask should be under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the highly reactive thionyl chloride and the resulting acyl chloride.

-

Solvent: Add anhydrous dichloromethane (DCM) or toluene as the solvent. A typical concentration is 0.1-0.5 M.

-

Chlorinating Agent: Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at 0°C. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux (typically 40-50°C for DCM) for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 6-chloropyrimidine-4-carbonyl chloride is often used in the next step without further purification.

Step 2: Amidation

-

Dissolution: Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as DCM, tetrahydrofuran (THF), or dioxane.

-

Ammonia Source: Cool the solution to 0°C in an ice bath. Add a solution of aqueous ammonium hydroxide (NH₄OH) or bubble ammonia gas (NH₃) through the solution. This is a highly exothermic reaction and requires careful temperature control.

-

Reaction: Stir the mixture vigorously at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Quenching & Extraction: Quench the reaction by adding water. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 6-Chloropyrimidine-4-carboxamide.

Spectroscopic and Analytical Characterization

| Analysis | Expected Characteristics |

| ¹H NMR | Expect two singlets or doublets in the aromatic region (δ 8.5-9.5 ppm) corresponding to the pyrimidine ring protons. The amide protons (NH₂) will likely appear as two broad singlets between δ 7.0-8.5 ppm. |

| ¹³C NMR | The spectrum should show signals for the pyrimidine ring carbons, with the carbon bearing the chlorine atom shifted downfield. The amide carbonyl carbon (C=O) is expected in the δ 160-170 ppm region. |

| IR Spectroscopy | Key stretches include N-H bands (two peaks, ~3200-3400 cm⁻¹) for the primary amide, a strong C=O stretch (~1680 cm⁻¹), and C-Cl stretching in the fingerprint region[11][13]. |

| Mass Spectrometry | The mass spectrum (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass, exhibiting the characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). |

Reactivity and Applications in Drug Discovery

The 6-Chloropyrimidine-4-carboxamide scaffold is of significant interest in medicinal chemistry due to its versatile reactivity and proven biological relevance. Pyrimidine-based drugs are prevalent across numerous therapeutic areas, including oncology and infectious diseases[14].

Key Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary site of reactivity on this scaffold is the C6 chlorine atom. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms and the C4 carboxamide group activates the C6 position for nucleophilic aromatic substitution (SNAr).

Sources

- 1. 37131-89-8 CAS Manufactory [m.chemicalbook.com]

- 2. 2,4-dichloropyrimidine-5-carboxylic acid | CAS 37131-89-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 37131-89-8 | 2,4-Dichloropyrimidine-5-carboxylic acid - Capot Chemical [capotchem.com]

- 4. kaisagroup.lookchem.com [kaisagroup.lookchem.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. 6-Chloropyrimidine-4-carboxylic acid | 37131-91-2 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. 6-Chloropyrimidine-4-carboxylic acid 97% | CAS: 37131-91-2 | AChemBlock [achemblock.com]

- 9. 37131-91-2|6-Chloropyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 10. 6-Chloro-4-pyrimidinecarboxylic Acid CAS 37131-91-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 11. 4,5,6-Trichloropyrimidine-2-carboxamide | MDPI [mdpi.com]

- 12. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 13. ias.ac.in [ias.ac.in]

- 14. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

6-Chloropyrimidine-4-carboxamide molecular weight and formula

This technical guide details the physicochemical properties, synthetic pathways, and therapeutic utility of 6-Chloropyrimidine-4-carboxamide , a critical intermediate in the development of bioactive pyrimidine scaffolds.

A Versatile Scaffold for Fragment-Based Drug Discovery

Executive Summary

6-Chloropyrimidine-4-carboxamide (CAS: 81333-06-4) is a halogenated heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and anti-infective agents (specifically anti-tuberculars). Its value lies in its dual-reactivity profile : the electrophilic C6 position allows for Nucleophilic Aromatic Substitution (

Physicochemical Identity

The following data establishes the baseline identity for quality control and stoichiometric calculations.

| Parameter | Specification |

| IUPAC Name | 6-Chloropyrimidine-4-carboxamide |

| CAS Number | 81333-06-4 |

| Molecular Formula | |

| Molecular Weight | 157.56 g/mol |

| Monoisotopic Mass | 157.00 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in |

| pKa (Calculated) | ~12.5 (Amide N-H), ~0.5 (Pyrimidine N) |

Synthetic Methodologies

High-purity synthesis is achieved via the activation of the precursor carboxylic acid or aminolysis of the corresponding ester.

Protocol A: Acid Chloride Activation (Standard Scale)

This route is preferred for gram-scale synthesis due to high conversion rates.

Reagents: 6-Chloropyrimidine-4-carboxylic acid, Thionyl Chloride (

-

Activation: Suspend 6-chloropyrimidine-4-carboxylic acid (1.0 eq) in anhydrous

(DCM). -

Chlorination: Add

(3.0 eq) and a catalytic drop of DMF. Reflux for 2-3 hours until the solution clarifies (formation of acid chloride). -

Evaporation: Concentrate in vacuo to remove excess

. Re-dissolve residue in anhydrous DCM. -

Amidation: Cool solution to 0°C. Slowly sparge with

gas or add aqueous -

Isolation: Filter the resulting precipitate. Wash with cold water and dry under vacuum.

Protocol B: Ester Aminolysis (Mild Conditions)

Preferred when avoiding acidic conditions or handling sensitive substrates.

Reagents: Ethyl 6-chloropyrimidine-4-carboxylate, Methanolic Ammonia (7N).

-

Dissolution: Dissolve ethyl 6-chloropyrimidine-4-carboxylate in MeOH (0.5 M concentration).

-

Reaction: Add 7N

in MeOH (10 eq). Seal the vessel. -

Incubation: Stir at room temperature for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Purification: Concentrate volatiles. Recrystallize from EtOH/Ether.

Synthetic Workflow Diagram

Figure 1: Convergent synthetic pathways for 6-Chloropyrimidine-4-carboxamide generation.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating spectral markers.

Mass Spectrometry (LC-MS)

-

Target Ion:

-

Isotope Pattern: The presence of a single Chlorine atom dictates a distinct 3:1 ratio between the

(158) and-

Validation Check: If the M+2 peak is absent or the ratio is 1:1, the Chlorine has likely been hydrolyzed (to OH) or reduced.

-

Proton NMR ( -NMR)

-

Solvent: DMSO-

-

Key Signals:

-

H-2 (Pyrimidine): Singlet,

ppm (Deshielded by two nitrogens). -

H-5 (Pyrimidine): Singlet,

ppm. -

Amide (

): Two broad singlets,

-

Therapeutic Utility & Mechanism

This molecule serves as a "privileged scaffold" in drug discovery.[1][2] The 6-Chloro position is highly susceptible to

Key Application: Anti-Tubercular Agents

Recent studies (References 1,[3][4] 2) have identified 6-dialkylaminopyrimidine carboxamides as potent inhibitors of Mycobacterium tuberculosis.[3]

-

Mechanism: The carboxamide group mimics the adenosine ring of ATP or cofactor binding sites.

-

Library Generation: The 6-Cl is displaced by various amines (e.g., benzylamines) to optimize lipophilicity and cell wall penetration.

Functionalization Workflow

Figure 2: Functionalization of the scaffold via Nucleophilic Aromatic Substitution (

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of C-Cl bond over time).

References

-

Symax Laboratories. (n.d.).[5] 6-Chloropyrimidine-4-carboxamide Product Specifications. IndiaMART. Retrieved from [Link][6]

-

ResearchGate. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (2025).[7] 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (Related Structure Data). National Library of Medicine. Retrieved from [Link]

Sources

- 1. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 5. indiamart.com [indiamart.com]

- 6. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide - Google Patents [patents.google.com]

- 7. 6-Chloro-N-(4-fluorophenyl)picolinamide | C12H8ClFN2O | CID 11118507 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: The Role of 6-Chloropyrimidine-4-carboxamide in Heterocyclic Chemistry

[1]

Executive Summary

6-Chloropyrimidine-4-carboxamide represents a high-value pharmacophore scaffold in modern medicinal chemistry.[1] Its utility stems from its bifunctional electrophilicity : the C6-chlorine atom serves as a prime site for Nucleophilic Aromatic Substitution (

This guide details the synthesis, reactivity, and application of this scaffold, specifically targeting the development of antitubercular agents and kinase inhibitors.[1][2]

Part 1: Structural Pharmacophore & Electronic Properties[2]

The pyrimidine ring is inherently electron-deficient (

-

Inductive Withdrawal (-I): The electronegative chlorine at C6 and the carbonyl oxygen at C4 pull electron density from the ring.[1]

-

Resonance Effects (-M): The para-relationship (1,4-relationship relative to the ring nitrogens) creates a "push-pull" system that highly activates the C6 position for displacement.[1]

Reactivity Hierarchy

-

C6-Chlorine: Highly reactive toward nucleophiles (amines, thiols, alkoxides).[1][2] Reactivity order: C4/C6 > C2 > C5.[1][2][3]

-

C4-Carboxamide: Stable under mild

conditions but susceptible to dehydration (to nitrile), hydrolysis (to acid), or Hoffman rearrangement (to amine) under forcing conditions.[1][2]

Part 2: Synthetic Routes (The "Make")[1][2]

High-purity synthesis of the core scaffold is critical to avoid regioisomeric byproducts. The most robust industrial route proceeds via the chlorination of orotic acid derivatives.

Protocol A: Synthesis from 6-Hydroxypyrimidine-4-carboxylic Acid

This route avoids the ambiguity of starting from dichloropyrimidines, ensuring the carboxamide is fixed at position 4.[1]

Step 1: Chlorination [2]

-

Reagents: 6-Hydroxypyrimidine-4-carboxylic acid,

(Phosphorus oxychloride), -

Mechanism: Conversion of the tautomeric lactam (C=O) to the chlorimidate, followed by elimination to the chloro-pyrimidine.[1][2]

-

Critical Control: The carboxylic acid is simultaneously converted to the acid chloride.

Step 2: Amidation

-

Reagents:

(aqueous or in MeOH).[1][2] -

Thermodynamics: The acid chloride reacts significantly faster with ammonia than the C6-chloride does, allowing chemoselective formation of the carboxamide without displacing the C6-Cl.[1]

Detailed Experimental Protocol (Self-Validating)

-

Chlorination: Suspend 6-hydroxypyrimidine-4-carboxylic acid (10.0 g) in

(50 mL). Add 5 drops of DMF (Vilsmeier-Haack catalyst).[2] Reflux ( -

Workup (Hazard Control): Remove excess

under reduced pressure. Caution: Quench residue slowly into crushed ice/DCM mixture to hydrolyze the acid chloride? NO. -

Amidation: Cool the DCM solution to

C. Sparge with anhydrous -

Purification: Wash with water to remove ammonium salts.[1][2] Dry organic layer (

).[1][2][4][5] Recrystallize from EtOAc/Hexane. -

Validation:

Part 3: Chemoselectivity & Functionalization (The "Use")[1][2]

The core utility of this molecule lies in its ability to generate libraries via the Right-Hand Side (RHS) modification (C6 displacement).[1][2]

Workflow Diagram: Divergent Synthesis

The following diagram illustrates the chemoselective pathways available from the core scaffold.

Caption: Chemoselective divergence from the 6-chloropyrimidine-4-carboxamide core.[1] The

Protocol B: Library Generation (Anti-TB Scaffold)

This protocol is adapted from recent medicinal chemistry efforts targeting Mycobacterium tuberculosis (see References).[1][2]

Objective: Displace C6-Cl with various amines while preserving the C4-amide.

-

Setup: In a reaction vial, dissolve 6-chloropyrimidine-4-carboxamide (1.0 eq) in dry DMF (0.2 M concentration).

-

Reagents: Add the requisite amine (1.2 eq) and DIPEA (2.0 eq).

-

Reaction: Heat to

C for 4–6 hours. -

Workup:

-

Data Interpretation:

Part 4: Data Summary & Applications

The following table summarizes the reactivity profile of the scaffold in different pharmaceutical contexts.

| Reaction Type | Target Position | Reagent Class | Application | Key Reference |

| C6-Cl | Primary/Secondary Amines | Anti-TB (Targeting QcrB?)[1] | [1] | |

| Suzuki Coupling | C6-Cl | Aryl Boronic Acids | Kinase Inhibitors (JAK/ATR) | [2] |

| Hofmann Rearrangement | C4-CONH2 | NaOBr / NaOH | Synthesis of 4,6-diaminopyrimidines | [3] |

| Cyclization | C4/C5 | Hydrazines/Amidines | Fused systems (Pyrimidopyrimidines) | [4] |

Case Study: Antitubercular Activity

Research indicates that 6-dialkylaminopyrimidine-4-carboxamides possess potent activity against M. tuberculosis.[1] The carboxamide group is hypothesized to interact with the serine residue in the active site of specific cell-wall synthesis enzymes, while the C6-substituent modulates lipophilicity (LogP) for cell wall penetration.[1][2]

Self-Validating Check for Drug Design:

-

Lipophilicity: If LogP > 4.0, solubility drops.[1][2] Introduce morpholine or piperazine at C6 to lower LogP.[1][2]

-

Metabolic Stability: The C4-amide is generally stable, but the C6-amine linkage can be susceptible to oxidative dealkylation.[1] Block metabolic "soft spots" with fluorine (e.g., 4-fluorobenzylamino at C6).[1][2]

References

-

Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Medicinal Chemistry Research, 2024.[1]

-

Picolinamide and pyrimidine-4-carboxamide compounds... for 11β-HSD1 enzymes. Google Patents (EP2566859B1).

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 2006.[1] (Mechanistic grounding for C4 vs C6 reactivity).

-

4,5,6-Trichloropyrimidine-2-carboxamide. Molbank, 2021.[1][6] (General pyrimidine carboxamide chemistry).

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

6-Chloropyrimidine-4-carboxamide: A Versatile Scaffold for Targeted Drug Discovery

Executive Summary

In the high-stakes arena of medicinal chemistry, the 6-chloropyrimidine-4-carboxamide scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Distinguished by its dual-functionality, this scaffold offers a rigid heteroaromatic core for

This technical guide dissects the utility of this scaffold, moving beyond basic synthesis to explore the structure-activity relationship (SAR) logic that drives its application in kinase inhibition (e.g., PKB/Akt, JAK) and anti-infective research (e.g., M. tuberculosis QcrB inhibition).

Part 1: The Chemo-Structural Advantage

Electronic Architecture & Binding Modes

The pyrimidine ring is electron-deficient due to the electronegativity of the two nitrogen atoms. This deficiency is amplified by the electron-withdrawing carboxamide group at position 4.

-

The Warhead (C-6): The chlorine atom at C-6 is activated for nucleophilic aromatic substitution (

). Unlike chlorobenzenes, which often require palladium catalysis for amination, the 6-chloropyrimidine core can often react with amines under mild thermal conditions due to the stabilization of the Meisenheimer complex by the ring nitrogens and the para-carboxamide. -

The Anchor (C-4 Amide): The carboxamide moiety acts as a critical "anchor." In kinase inhibitors, the amide nitrogen (H-bond donor) and carbonyl oxygen (H-bond acceptor) frequently mimic the adenine ring of ATP, forming bidentate hydrogen bonds with the hinge region backbone residues (e.g., Glu, Leu).

Pharmacophore Mapping

The scaffold allows for the independent modulation of three distinct vectors:

| Vector | Position | Function | Chemical Strategy |

| Vector A | C-4 Amide Nitrogen | Solubility & H-Bonding | Derivatization with solubilizing groups (e.g., piperazines, morpholines) to tune LogP and metabolic stability. |

| Vector B | C-6 Substitution | Potency & Selectivity | Displacement of Cl with aromatic amines or ethers to access hydrophobic pockets (e.g., the specificity pocket in kinases). |

| Vector C | C-2 Position | Fine-tuning | If starting with 2,6-dichloro analogs, this position allows for sequential substitution, though C-4/C-6 is the primary axis for this specific scaffold. |

Part 2: Synthetic Accessibility & Functionalization

The synthesis of 6-chloropyrimidine-4-carboxamide libraries typically follows a "functionalize-then-diversify" logic. The critical decision point is the order of operations: Amidation vs. Substitution .

The "Amidation First" Strategy

Field experience suggests that establishing the amide bond before displacing the chloride is often superior. The electron-withdrawing nature of the amide further activates the C-6 chlorine for subsequent

Workflow Visualization

The following diagram illustrates the divergent synthesis pathway typically employed to generate lead compounds from this scaffold.

Figure 1: Divergent synthetic workflow for 6-chloropyrimidine-4-carboxamide libraries. The scaffold acts as the pivot point for late-stage diversification.

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating. The use of LCMS monitoring at every step is critical due to the potential hydrolysis of the chlorine or the amide under harsh conditions.

Protocol A: Synthesis of the Core Scaffold (Amidation)

Objective: Convert 6-chloropyrimidine-4-carboxylic acid to N-substituted-6-chloropyrimidine-4-carboxamide.

Reagents:

-

6-Chloropyrimidine-4-carboxylic acid (1.0 equiv)

-

Amine (

) (1.1 equiv) -

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

DMF (Anhydrous)

Procedure:

-

Activation: Charge a round-bottom flask with 6-chloropyrimidine-4-carboxylic acid and anhydrous DMF (0.2 M concentration). Add DIPEA and stir at 0°C for 10 minutes.

-

Coupling: Add HATU in one portion. Stir for 15 minutes at 0°C to form the active ester.

-

Addition: Dropwise add the amine (

). Allow the reaction to warm to room temperature and stir for 4–6 hours. -

Validation (In-Process Control): Aliquot 10

L into MeOH for LCMS. Look for the parent mass -

Workup: Dilute with EtOAc, wash with saturated

(x2), -

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Diversification via (Displacement)

Objective: Displace the C-6 Chloride with a nucleophile (e.g., aniline or alkyl amine) to generate the final bioactive compound.

Reagents:

-

Scaffold (from Protocol A) (1.0 equiv)

-

Nucleophile (

) (1.2–1.5 equiv) -

or

-

Solvent: 1,4-Dioxane or DMSO

Procedure:

-

Setup: Dissolve the scaffold in 1,4-Dioxane (0.1 M). Add the base and the nucleophilic amine.

-

Reaction: Heat to 80–100°C.

-

Note: Electron-rich alkyl amines may react at lower temperatures (50–60°C). Electron-poor anilines may require higher temperatures or microwave irradiation (120°C, 30 min).

-

-

Validation: Monitor by LCMS for the consumption of the chloro-precursor (distinctive 3:1 isotopic pattern for Cl) and formation of the product.

-

Workup: Remove solvent under reduced pressure. Resuspend in EtOAc/Water. Extract organic layer.[2]

-

Purification: Reverse-phase HPLC (Water/Acetonitrile with 0.1% Formic Acid) is often required for final compounds to ensure high purity (>95%) for biological testing.

Part 4: Case Study & Biological Application

Target: Mycobacterium tuberculosis (Mtb) & Kinase Selectivity

Recent literature highlights this scaffold's efficacy in treating Tuberculosis (targeting QcrB) and its general utility in kinase inhibition.

SAR Logic: The "Switch"

In a study involving 6-dialkylaminopyrimidine carboxamides:

-

The C-4 Amide: Substitution with benzyl or alkyl groups often improves lipophilicity (LogP) required to penetrate the mycobacterial cell wall.

-

The C-6 Position: Displacement of chlorine with dialkylamines (e.g., N-methylbenzylamine) yielded compounds with MIC values < 1.0

M against M. tuberculosis strains. -

Kinase Cross-Reactivity: Researchers must be vigilant. The pyrimidine-carboxamide motif is an ATP-mimetic. While excellent for potency, it can lead to off-target kinase inhibition (e.g., inhibition of human Akt or EGFR). Selectivity is achieved by exploiting the "gatekeeper" residue in the kinase pocket; bulky groups at C-6 can clash with the gatekeeper in off-target kinases while fitting into the target of interest.

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional contribution of each vector on the scaffold.

References

-

Tshinavhe, R., et al. (2024).[3] Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Medicinal Chemistry Research. Link

-

Luo, R., et al. (2017).[1] Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening. Journal of Medicinal Chemistry. Link

-

Caldwell, J.J., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Link

-

Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Link

-

WuXi AppTec. (2022). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Link

Sources

Methodological & Application

Nucleophilic aromatic substitution on 6-Chloropyrimidine-4-carboxamide

Technical Application Note: Optimization of Nucleophilic Aromatic Substitution (

Strategic Analysis & Mechanistic Insight

The 6-chloropyrimidine-4-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for adenosine receptor antagonists, antitubercular agents, and kinase inhibitors (e.g., EGFR, CDK) [1][2].

Electronic Environment & Reactivity

The reactivity of 6-chloropyrimidine-4-carboxamide is governed by the synergistic electron-withdrawing effects of the pyrimidine ring nitrogens and the C4-carboxamide substituent.

-

Activation: The pyrimidine ring is inherently

-deficient. The chlorine atom at C6 is activated for nucleophilic attack because the negative charge in the transition state (Meisenheimer complex) can be delocalized onto the ring nitrogens (N1 and N3). -

Role of Carboxamide: The C4-carboxamide group exerts a strong electron-withdrawing effect (

, -

Regioselectivity: Unlike 2,4-dichloropyrimidines where competition exists, the 6-chloro-4-carboxamide substrate presents a single, highly activated electrophilic site, simplifying regiocontrol.

Critical Design Considerations

-

Hydrolysis Risk: The C4-carboxamide is susceptible to hydrolysis (converting to the carboxylic acid) under strongly basic, aqueous conditions at high temperatures. Anhydrous organic bases (DIPEA, TEA) and non-aqueous solvents are preferred over inorganic bases (NaOH/KOH) to preserve the amide functionality.

-

Solvent Effects: Polar aprotic solvents (DMF, DMSO) accelerate

by solvating the cationic counterion (if metallic bases are used) or stabilizing the polar transition state. However, protic solvents like Isopropanol (iPrOH) are often favored for "clean" workups where the product precipitates upon cooling.

Mechanistic Visualization

The following diagram illustrates the addition-elimination pathway, highlighting the resonance stabilization that drives the reaction.

Figure 1: Mechanism of

Experimental Protocols

Protocol A: Standard Amination (Primary/Secondary Amines)

Recommended for aliphatic amines and highly nucleophilic anilines.

Reagents:

-

Substrate: 6-Chloropyrimidine-4-carboxamide (1.0 equiv)

-

Nucleophile: Amine (1.1 – 1.2 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv) -

Solvent: Isopropanol (iPrOH) or Ethanol (EtOH) [Concentration: 0.2 – 0.5 M]

Step-by-Step Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add 6-Chloropyrimidine-4-carboxamide (1.0 equiv).

-

Solvate: Add Isopropanol (iPrOH). Sonicate briefly if necessary to disperse the solid.

-

Activate: Add DIPEA (2.0 equiv) followed by the amine (1.1 equiv).

-

Reflux: Heat the mixture to reflux (

) for 2–6 hours. Monitor by LC-MS or TLC (Mobile phase: 5-10% MeOH in DCM).-

Checkpoint: The starting material (Cl-pyrimidine) typically elutes faster than the amino-product.

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature (RT).

-

If solids precipitate: Filter the solid and wash with cold iPrOH followed by diethyl ether.

-

If no precipitate: Concentrate the solvent to

20% volume, then add water (5x volume) to induce precipitation. Filter and dry.

-

-

Purification: Recrystallization from EtOH/Water or flash chromatography (DCM/MeOH) if high purity (>98%) is required.

Protocol B: Difficult Substrates (Weak Nucleophiles / Steric Hindrance)

Recommended for electron-deficient anilines or bulky amines.

Reagents:

-

Solvent: DMF or NMP (Anhydrous)

-

Base:

(2.0 equiv) or DIPEA (3.0 equiv) -

Temperature:

Procedure Modifications:

-

Dissolve substrate and amine in DMF (0.5 M).

-

Add base and heat to

. -

Workup: Pour the reaction mixture into ice-water. The product usually precipitates. If it oils out, extract with Ethyl Acetate (EtOAc), wash with brine (3x) to remove DMF, dry over

, and concentrate.

Optimization & Decision Logic

Use the following decision tree to select the optimal reaction conditions based on your specific nucleophile.

Figure 2: Decision matrix for solvent and base selection based on amine nucleophilicity.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Hydrolysis Product (Acid) | Presence of water + high base load | Switch to anhydrous DMF/DIPEA; avoid hydroxide bases. |

| Incomplete Reaction | Low nucleophilicity or temperature | Increase Temp to |

| Bis-addition | Impure starting material (dichloride?) | Ensure starting material is mono-chloro. If using diamine, use large excess of amine. |

| Oiling out during workup | Product is amphiphilic | Do not use water crash-out. Evaporate solvent and purify via column chromatography. |

References

-

Tshinavhe, R., et al. (2024).[1][2] "Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties." Medicinal Chemistry Research, 33, 2491–2516.[2]

-

Matherly, L. H., et al. (2021). "Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors...". Bioorganic & Medicinal Chemistry, 37, 116093.[3]

-

BenchChem. (2025).[4] "Application Notes: 6-Chloropyrido[2,3-d]pyrimidine as a Privileged Scaffold." BenchChem Technical Library.

-

Fisher Scientific. (n.d.). "Aromatic Nucleophilic Substitution Reaction Protocols." Fisher Scientific Technical Resources.

Sources

- 1. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Reaction conditions for hydrolyzing 6-Chloropyrimidine-4-carboxamide

Application Note: Chemoselective Hydrolysis of 6-Chloropyrimidine-4-carboxamide

Executive Summary

The hydrolysis of 6-Chloropyrimidine-4-carboxamide (Compound 1 ) to 6-Chloropyrimidine-4-carboxylic acid (Compound 2 ) presents a classic chemoselectivity challenge in heterocyclic chemistry.[1] The electron-deficient pyrimidine ring activates the C6-chlorine atom toward Nucleophilic Aromatic Substitution (

This guide provides two validated protocols designed to hydrolyze the amide functionality while preserving the critical C-Cl bond. Protocol A utilizes controlled acidic hydrolysis, leveraging the relative stability of pyrimidine halides in acid. Protocol B offers a mild, nitrite-mediated "oxidative hydrolysis" for high-stringency applications where thermal degradation is a risk.[1]

Strategic Analysis: The Chemoselectivity Paradox

The pyrimidine core is a

-

The Trap (Basic Hydrolysis): Standard hydrolysis using hydroxide (NaOH/LiOH) acts as a double-edged sword.[1] While

attacks the amide carbonyl (desired), it is also a potent nucleophile for the -

The Solution (Acidic or Oxidative):

-

Acidic Conditions: Protonation of the ring nitrogens (

) further deactivates the ring, but water is a poor nucleophile for -

Nitrite-Mediated: Converting the amide to an

-nitroso intermediate allows for nitrogen extrusion (

-

Reaction Pathway & Logic

Figure 1: Reaction network showing the competition between desired hydrolysis and side reactions (SNAr and Decarboxylation).

Protocol A: Acid-Catalyzed Hydrolysis (Standard)

Best for: Scalable synthesis, robust substrates, cost-efficiency.[1] Mechanism: Proton-activated nucleophilic acyl substitution.[1]

Reagents & Equipment

-

Substrate: 6-Chloropyrimidine-4-carboxamide (1.0 eq)

-

Acid: 6M Hydrochloric Acid (HCl) (10-15 volumes)

-

Solvent: None (run neat in aqueous acid) or 1,4-Dioxane (if solubility is poor)[1]

-

Vessel: Round-bottom flask with reflux condenser.[1]

Step-by-Step Methodology

-

Suspension: Charge the 6-Chloropyrimidine-4-carboxamide into the reaction vessel.

-

Acid Addition: Add 6M HCl (10 mL per 1 g of substrate). The starting material may not fully dissolve initially.

-

Thermal Activation: Heat the mixture to 80–85°C .

-

Critical Note: Do NOT exceed 95°C (reflux).[1] Excessive heat promotes decarboxylation of the resulting pyrimidine acid [1].

-

-

Monitoring: Monitor by HPLC or TLC (Eluent: 10% MeOH in DCM + 1% AcOH) every 30 minutes.

-

Endpoint: Disappearance of the amide peak. Reaction typically requires 2–4 hours .[1]

-

-

Cooling & Precipitation: Cool the reaction mixture to 4°C (ice bath).

-

Isolation (Isoelectric Precipitation):

-

Slowly adjust the pH to 2.0–3.0 using saturated Sodium Acetate (NaOAc) solution or 4M NaOH (add dropwise with vigorous stirring).[1]

-

Warning: Do not overshoot to pH > 7, as the product forms a water-soluble carboxylate salt and may undergo

degradation.

-

-

Filtration: Filter the white precipitate.[1] Wash with cold water (2x) and minimal cold ether.[1]

-

Drying: Dry under vacuum at 40°C.

Protocol B: Nitrite-Mediated "Mild" Hydrolysis

Best for: High-value intermediates, avoiding thermal degradation, maximizing Cl-retention.[1]

Mechanism: Diazotization of the primary amide to an

Reagents & Equipment

-

Substrate: 6-Chloropyrimidine-4-carboxamide (1.0 eq)

-

Reagent: Sodium Nitrite (

) (1.5 eq) -

Acid: Sulfuric Acid (

), 20-30% aqueous solution.[1] -

Temp: 0°C to 50°C.[1]

Step-by-Step Methodology

-

Solubilization: Dissolve/suspend the amide in 20%

(10 volumes) and cool to 0°C . -

Nitrite Addition: Add

(1.5 eq) portion-wise over 15 minutes.-

Observation: Evolution of brown fumes (

) and

-

-

Reaction: Stir at 0°C for 1 hour, then slowly warm to 50°C for 1–2 hours.

-

Why: The lower temperature prevents thermal stress on the C-Cl bond while the diazonium-like leaving group (

) makes the hydrolysis irreversible and rapid [2].[1]

-

-

Workup:

-

Purification: Dry organic layers over

, filter, and concentrate. Recrystallize from Water/Ethanol if necessary.[1]

Analytical & Quality Control

| Parameter | Specification / Observation |

| HPLC | Shift to shorter retention time (Acid is more polar than Amide). |

| 1H NMR (DMSO-d6) | Amide: Broad singlets ~7.8 & 8.2 ppm (Disappear).[1] Acid: Broad singlet ~13.0-14.0 ppm (COOH).[1] Pyrimidine CH (s, ~9.2 ppm) remains intact.[1] |

| Mass Spec (LC-MS) | Amide: [M+H]+ ~157/159 (Cl pattern).[1] Acid: [M+H]+ ~158/160 (Cl pattern).[1] Check for +17 mass shift (OH impurity).[1] |

| Appearance | White to off-white crystalline solid.[1] |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Loss of Chlorine (Hydroxyl impurity) | Reaction pH too high (basic) or Temp too high.[1] | Switch to Protocol A (Acidic) or reduce temp in Protocol B. Avoid NaOH workups. |

| Decarboxylation (Loss of COOH) | Overheating (>100°C) during reaction or drying.[1] | Keep reaction <85°C. Do not dry in oven >50°C. |

| Low Yield (Product in Filtrate) | pH adjustment incorrect during isolation. | The acid is water-soluble as a salt.[1] Ensure pH is ~2-3 (isoelectric point) for precipitation.[1] |

References

-

Sigma-Aldrich. 6-Chloropyrimidine-4-carboxylic acid Product Sheet. (Confirming stability and commercial availability of the target acid). Link

-

Master Organic Chemistry. Hydrolysis of Amides to Carboxylic Acids. (General mechanistic grounding for acid/nitrite hydrolysis). Link

-

Organic Chemistry Portal. Carboxylic Acid Synthesis by Hydrolysis of Amides. (Review of mild hydrolysis methodologies). Link

-

BenchChem. Optimization of 4-Chloropyrimidine Substitution Reactions. (Context on the reactivity of chloropyrimidines toward nucleophiles). Link[1][2]

-

Figshare. Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. (Demonstrates that 6-Cl is relatively stable in acid compared to 2-Cl). Link

Sources

Synthesis of antiviral agents using 6-Chloropyrimidine-4-carboxamide

Application Note: Modular Synthesis of Antiviral Agents using 6-Chloropyrimidine-4-carboxamide

Executive Summary & Strategic Value

6-Chloropyrimidine-4-carboxamide (CAS: 81333-06-4) has emerged as a "privileged scaffold" in the discovery of broad-spectrum antiviral agents and kinase inhibitors (e.g., RIPK1 inhibitors for Influenza). Unlike complex total synthesis routes, this scaffold offers a divergent synthetic strategy : the C6-chloro position acts as a highly reactive electrophile for Nucleophilic Aromatic Substitution (

This guide details the protocols for transforming this core intermediate into libraries of bioactive 6-substituted pyrimidines, focusing on high-yield

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | 6-Chloropyrimidine-4-carboxamide |

| CAS Number | 81333-06-4 |

| Molecular Weight | 157.56 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM, Water |

| Stability | Stable under ambient conditions; Hydrolyzes to acid under strong basic aqueous conditions |

| Hazards | Irritant (Skin/Eye).[1][2] Handle in a fume hood. |

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the amide or displacement of the chloride by atmospheric moisture over long periods.

Strategic Synthetic Pathways

The utility of 6-Chloropyrimidine-4-carboxamide lies in its ability to undergo late-stage functionalization. Two primary pathways are dominant in antiviral research:

-

Pathway A (Amination):

reaction with aliphatic/aromatic amines to generate kinase inhibitors (e.g., RIPK1 targets). -

Pathway B (Hydrazinolysis/Cyclization): Reaction with hydrazine to form fused heteroaryl-triazoles (potential viral entry inhibitors).

Visualizing the Reaction Logic

Figure 1: Divergent synthetic pathways from the 6-chloro scaffold. Pathway A is the primary focus for antiviral library generation.

Detailed Experimental Protocols

Protocol 1: Diversification (Synthesis of RIPK1 Inhibitor Analogs)

Context: This protocol is adapted from methodologies used to synthesize RIPK1 inhibitors, which block necroptosis and reduce viral load in Influenza A infections [1, 2].

Reagents:

-

Amine Nucleophile (e.g., 4-aminopiperidine derivative, aniline) (1.1 – 1.5 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 – 3.0 equiv) -

Solvent: DMF (Dimethylformamide) or EtOH (Ethanol)

-

Workup: Ethyl Acetate (EtOAc), Brine,

Step-by-Step Methodology:

-

Preparation: In a clean, dry round-bottom flask (or microwave vial), dissolve 6-Chloropyrimidine-4-carboxamide (157 mg, 1.0 mmol) in anhydrous DMF (3.0 mL).

-

Expert Note: DMF is preferred for aromatic amines or low-nucleophilicity substrates due to higher boiling point and solubility. For highly reactive aliphatic amines, EtOH at reflux is sufficient and easier to remove.

-

-

Addition: Add the Amine Nucleophile (1.2 mmol) followed by DIPEA (3.0 mmol, 522 µL).

-

Critical Check: Ensure the solution is homogeneous. If the amine is a hydrochloride salt, increase DIPEA to 4.0 equiv.

-

-

Reaction:

-

Thermal Method: Heat to 80–100°C for 2–4 hours. Monitor by LC-MS.

-

Microwave Method: Heat at 120°C for 20–30 minutes (High absorption).

-

-

Monitoring: Look for the disappearance of the starting material peak (m/z 157/159, Cl pattern) and appearance of the product mass (M+1).

-

Workup (Precipitation Method - Preferred):

-

Cool the mixture to room temperature.

-

Slowly pour the reaction mixture into ice-cold water (30 mL) with vigorous stirring.

-

The product often precipitates as a solid. Filter, wash with water, and dry under vacuum.

-

-

Workup (Extraction Method - If oil forms):

-

Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) to remove DMF.

-

Wash with Brine, dry over

, and concentrate.

-

-

Purification: If necessary, purify via Flash Column Chromatography (DCM:MeOH gradient, 0-10% MeOH).

Yield Expectation: 75% – 95% depending on amine nucleophilicity.

Protocol 2: Synthesis of Pyrimido-Triazole Derivatives

Context: Hydrazine reacts with the 6-chloro position and can cyclize with the adjacent amide/nitrile, creating fused systems often found in agrochemicals and specific antiviral scaffolds [3].

Reagents:

-

Hydrazine Hydrate (64% solution) (3.0 – 5.0 equiv)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

Methodology:

-

Suspend 6-Chloropyrimidine-4-carboxamide (1.0 g) in MeOH (15 mL).

-

Add Hydrazine Hydrate dropwise at room temperature (Exothermic reaction).

-

Heat to Reflux (65°C) for 3–5 hours.

-

Observation: The mixture typically clears then forms a new precipitate.

-

Isolation: Cool to 0°C. Filter the solid. Wash with cold MeOH.

-

Result: This yields the 6-hydrazinyl intermediate, which can be further cyclized using ortho-esters or aldehydes to form triazolo-pyrimidines.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized antiviral candidates, use the following validation criteria.

| Technique | Diagnostic Signal | Pass Criteria |

| LC-MS | Isotope Pattern | Loss of Chlorine isotope pattern (3:1 ratio of M:M+2). Product should show single mass peak (M+H). |

| 1H NMR | Pyrimidine Protons | The C2-H (singlet, ~8.5-9.0 ppm) and C5-H (singlet, ~7.5-8.0 ppm) signals should remain but shift upfield due to the electron-donating amino group. |

| 1H NMR | Amide Protons | Broad singlets for |

| HPLC | Purity | >95% purity required for biological assays (254 nm). |

Troubleshooting Table:

| Issue | Probable Cause | Solution |

| Low Yield (SNAr) | Amine is sterically hindered or low nucleophilicity (e.g., aniline). | Switch solvent to NMP; Increase Temp to 120°C; Use microwave irradiation. |

| Hydrolysis of Amide | Reaction medium too basic/aqueous at high temp. | Ensure anhydrous solvents; Use DIPEA instead of inorganic bases (KOH/NaOH). |

| Incomplete Reaction | Poor solubility of starting material. | Use DMF/DMSO instead of EtOH. |

Mechanism of Action (Rationale)

The 6-chloropyrimidine-4-carboxamide scaffold is designed to interact with viral proteins through a "Lock and Key" mechanism modified by the C6-substituent.

-

The "Anchor": The 4-carboxamide group forms bidentate hydrogen bonds with backbone residues (e.g., Asp/Glu) in the viral polymerase or kinase ATP-binding pocket.

-

The "Warhead": The 6-substituent (introduced via Protocol 1) extends into the hydrophobic pocket of the enzyme. By varying this group (from small alkyls to large heteroaryls), researchers can tune the potency and selectivity against specific viruses (e.g., Influenza vs. RSV).

Figure 2: Mechanistic pathway of the SNAr reaction utilized in Protocol 1.

References

-

Boyd, V. A., et al. (2009).[4] "2-Substituted-4,5-dihydroxypyrimidine-6-carboxamide antiviral targeted libraries." Journal of Combinatorial Chemistry, 11(6), 1100–1104.[4]

-

Harris, P. A., et al. (2017). "Heterocyclic amides as kinase inhibitors." World Intellectual Property Organization, WO2019130230A1. (Describes synthesis of RIPK1 inhibitors using 6-chloropyrimidine-4-carboxamide).

-

Tshinavhe, R., et al. (2024).[5][6] "Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties." Medicinal Chemistry Research, 33, 2491–2516.[5]

-

Molaid Chemicals. (n.d.). "6-Chloropyrimidine-4-carboxamide (CAS 81333-06-4) Technical Data."

Sources

- 1. 6-Chloropyrimidine-4-carboxamide (1 x 5 g) | Reagentia [reagentia.eu]

- 2. WO2019130230A1 - Heterocyclic amides as kinase inhibitors - Google Patents [patents.google.com]

- 3. BR112020013247A2 - amidas heterocÃclicas como inibidores de quinase - Google Patents [patents.google.com]

- 4. 2-Substituted-4,5-dihydroxypyrimidine-6-carboxamide antiviral targeted libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. TW202214617A - Isoxazolidines as ripk1 inhibitors and use thereof - Google Patents [patents.google.com]

Optimization of solvent systems for 6-Chloropyrimidine-4-carboxamide reactions

Application Notes & Protocols

Executive Summary: The Critical Role of the Solvent in Pyrimidine Amidation

6-Chloropyrimidine-4-carboxamide is a pivotal building block in medicinal chemistry, serving as a key intermediate for a wide array of pharmacologically active molecules, including kinase inhibitors and anti-tubercular agents.[1][2] The synthesis of this scaffold, typically involving the amidation of a 6-chloropyrimidine-4-carboxylic acid derivative, is a reaction profoundly influenced by the choice of solvent. A suboptimal solvent system can lead to poor yields, incomplete reactions, challenging purifications, and the formation of unwanted by-products.

This guide moves beyond a simple recitation of protocols. It delves into the underlying principles of solvent effects on the nucleophilic aromatic substitution (SNAr) and amide coupling mechanisms inherent in this synthesis. We will explore how solvent properties such as polarity, proticity, and boiling point dictate reaction kinetics, solubility, and selectivity. By understanding these fundamentals, researchers can rationally design and optimize reaction conditions, leading to more efficient, scalable, and sustainable synthetic routes. This document provides a framework for systematic solvent screening and optimization, contrasting traditional solvents with modern, greener alternatives, and equipping the scientist with the tools to troubleshoot and refine their process.

Reaction Pathway and Mechanistic Considerations

The most common route to 6-Chloropyrimidine-4-carboxamide involves the amidation of a suitable precursor, such as 6-chloropyrimidine-4-carboxylic acid (or its corresponding ester/acyl chloride).

Typical Reaction Scheme: Starting Material: 6-chloropyrimidine-4-carboxylic acid Amine Source: Ammonia (or a surrogate like ammonium chloride/hydroxide) Coupling Agent: Reagents like HATU, HBTU, or EDC are often used to activate the carboxylic acid.[3][4] Base: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is typically required.[4]

The reaction proceeds through the formation of a highly reactive activated ester (e.g., an O-acylisourea intermediate with EDC), which is then susceptible to nucleophilic attack by ammonia. The pyrimidine ring itself is electron-deficient, making the 6-position susceptible to nucleophilic aromatic substitution, though the primary reaction for this topic is the amidation at the 4-position carboxyl group.

Why the Solvent Matters: A Deeper Look

The solvent is not merely a medium for the reactants but an active participant influencing the reaction's energy landscape:

-

Solubility: Both the polar starting materials (carboxylic acid, coupling agents) and the often less polar product must remain in solution for the reaction to proceed efficiently. Poor solubility of any component can lead to stalled reactions.

-

Stabilization of Intermediates: Amide bond formation involves charged intermediates. Polar aprotic solvents (e.g., DMF, THF, Acetonitrile) are particularly effective as they can solvate cations without strongly hydrogen-bonding with the nucleophile, leaving it more reactive.[5][6] Polar protic solvents (e.g., water, alcohols), while excellent at dissolving salts, can over-stabilize the amine nucleophile through hydrogen bonding, potentially slowing the reaction rate.[5]

-

Reaction Kinetics: The solvent polarity can significantly impact the stability of the transition state relative to the ground state. For many coupling reactions, polar aprotic solvents provide the optimal environment for accelerating the rate-determining step.[7]

-

Green Chemistry & Process Safety: Many traditional polar aprotic solvents like DMF, NMP, and DCM are now recognized as hazardous and are subject to regulatory scrutiny.[8][9] A key goal of optimization is to replace these with safer, more sustainable alternatives without compromising efficiency.[10]

Workflow for Systematic Solvent Optimization

A structured approach is essential for efficient and effective solvent optimization. The following workflow provides a clear path from initial screening to a refined final protocol.

Caption: General workflow for solvent system optimization.

Protocol 1: Parallel Solvent Screening

This protocol is designed to rapidly evaluate a diverse set of solvents to identify promising candidates for the amidation reaction.

Objective: To assess the impact of different solvent classes on the conversion of 6-chloropyrimidine-4-carboxylic acid to its corresponding primary amide.

Materials:

-

6-chloropyrimidine-4-carboxylic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Ammonium Chloride (NH₄Cl)

-

Reaction vials (e.g., 2 mL HPLC vials with stir bars)

-

Heating/stirring block

Solvent Selection Table:

| Solvent | Class | Boiling Point (°C) | Polarity Index | Notes |

| DCM | Chlorinated | 40 | 3.1 | Traditional, but hazardous. Good for solubility.[9] |

| DMF | Polar Aprotic | 153 | 6.4 | "Gold standard" but high boiling and toxic.[8][9] |

| Acetonitrile | Polar Aprotic | 82 | 5.8 | Common, moderate boiling point. |

| THF | Polar Aprotic | 66 | 4.0 | Good general-purpose solvent.[11] |

| 2-MeTHF | Green Polar Aprotic | 80 | 3.0 | Bio-derived, excellent replacement for THF/DCM.[8][12] |

| CPME | Green Ether | 106 | 2.3 | Green alternative with low water miscibility.[13] |

| Ethyl Acetate | Ester | 77 | 4.4 | Greener option, often used in work-ups. |

| Isopropanol | Polar Protic | 82 | 3.9 | Protic nature may slow reaction but can aid solubility. |

Procedure:

-

Preparation: In each of the 8 reaction vials, add 6-chloropyrimidine-4-carboxylic acid (e.g., 35 mg, 0.2 mmol, 1.0 eq.).

-

Reagent Addition: To each vial, add HATU (91 mg, 0.24 mmol, 1.2 eq.) and Ammonium Chloride (13 mg, 0.24 mmol, 1.2 eq.).

-

Solvent Addition: Add 1.0 mL of the designated solvent to each respective vial.

-

Base Addition: Add DIPEA (70 µL, 0.4 mmol, 2.0 eq.) to each vial.

-

Reaction: Seal the vials and place them in the heating block. Stir at a set temperature (e.g., 50 °C) for a predetermined time (e.g., 4 hours).

-

Monitoring: After the reaction time, take a small aliquot from each vial, dilute with acetonitrile, and analyze by LC-MS to determine the relative conversion to the desired product and identify any major by-products.

-

Analysis: Compare the product-to-starting-material peak area ratio across all solvents to identify the most effective systems.

Expected Outcome: Polar aprotic solvents like DMF, Acetonitrile, and 2-MeTHF are expected to show the highest conversion. The results will guide the selection of a primary solvent for further optimization.

Protocol 2: Optimizing a Promising "Green" Solvent System

Based on the screening results, a "green" solvent like 2-MeTHF is often a strong candidate. This protocol focuses on refining the reaction conditions in this chosen solvent.

Objective: To optimize reaction concentration and temperature in 2-MeTHF to maximize yield and minimize reaction time.

Procedure:

-

Setup: Prepare three identical reactions as described in Protocol 1, but using only 2-MeTHF as the solvent.

-

Variable 1 (Concentration):

-

Reaction A: Use 1.0 mL of 2-MeTHF (0.2 M).

-

Reaction B: Use 0.5 mL of 2-MeTHF (0.4 M).

-

Reaction C: Use 2.0 mL of 2-MeTHF (0.1 M).

-

-

Variable 2 (Temperature): Run the set of three reactions (A, B, C) at Room Temperature, 50 °C, and 70 °C.

-

Time Course Analysis: Take aliquots at 1h, 2h, 4h, and 8h to monitor the reaction progress by LC-MS.

-

Data Evaluation: Plot conversion vs. time for each condition. Identify the combination of concentration and temperature that provides the fastest conversion to >95% with the cleanest profile.

Case Study: Comparison of Traditional vs. Optimized Green Protocol

This section provides full, scalable protocols for both a traditional and an optimized green solvent system, allowing for a direct comparison of performance and environmental impact.

Protocol 3A: Traditional Method in N,N-Dimethylformamide (DMF)

Materials:

-

6-chloropyrimidine-4-carboxylic acid (1.75 g, 10 mmol)

-

HATU (4.56 g, 12 mmol)

-

Ammonium Chloride (0.64 g, 12 mmol)

-

DIPEA (3.5 mL, 20 mmol)

-

DMF (50 mL)

-

Ethyl Acetate (for work-up)

-

Saturated aq. NaHCO₃, Brine

Procedure:

-

To a 250 mL round-bottom flask, add 6-chloropyrimidine-4-carboxylic acid, HATU, and ammonium chloride.

-

Add 50 mL of DMF and stir to dissolve.

-

Add DIPEA and stir the mixture at room temperature for 6 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Pour the reaction mixture into 200 mL of water and extract with Ethyl Acetate (3 x 100 mL).

-

Wash the combined organic layers with saturated aq. NaHCO₃ (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by silica gel chromatography or recrystallization.

Protocol 3B: Optimized Green Method in 2-Methyltetrahydrofuran (2-MeTHF)

Materials:

-

6-chloropyrimidine-4-carboxylic acid (1.75 g, 10 mmol)

-

HATU (4.56 g, 12 mmol)

-

Ammonium Chloride (0.64 g, 12 mmol)

-

DIPEA (3.5 mL, 20 mmol)

-

2-MeTHF (25 mL)

-

Heptane (for work-up/crystallization)

-

Water

Procedure:

-

To a 100 mL round-bottom flask, add 6-chloropyrimidine-4-carboxylic acid, HATU, and ammonium chloride.

-

Add 25 mL of 2-MeTHF (optimized concentration of 0.4 M).

-

Add DIPEA and heat the mixture to 50 °C, stirring for 4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Cool the reaction to room temperature. Add 50 mL of water and stir for 15 minutes.

-

Separate the organic layer. Wash with water (2 x 25 mL).

-

Concentrate the 2-MeTHF layer to approximately half its volume.

-

Add heptane as an anti-solvent while stirring to precipitate the product.

-

Filter the solid, wash with a small amount of cold heptane, and dry under vacuum to yield the pure product.

Comparative Data Table:

| Parameter | Protocol 3A (DMF) | Protocol 3B (2-MeTHF) | Justification |

| Typical Yield | 80-90% | 85-95% | Optimized conditions in 2-MeTHF can be highly efficient. |

| Purity (crude) | ~85% | ~95% | Aqueous work-up from 2-MeTHF is often cleaner. |

| Reaction Time | 6 hours | 4 hours | Higher concentration and moderate heat can accelerate the reaction. |

| Solvent Volume | 50 mL | 25 mL | Higher concentration reduces solvent usage. |

| Work-up | Liquid-liquid extraction | Aqueous wash, precipitation | Avoids large volumes of extraction solvent. |

| Process Mass Intensity | High | Significantly Lower | Reduced solvent use is a key principle of green chemistry.[10] |

| Safety/EHS | DMF is a reprotoxin. | 2-MeTHF is a recommended green solvent.[8] | Significant improvement in process safety. |

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Poor solubility of starting material.2. Inactive coupling reagent (hydrolyzed).3. Insufficient base. | 1. Try a co-solvent (e.g., 10% NMP in 2-MeTHF). Increase temperature.2. Use a fresh bottle of HATU.3. Ensure 2.0 equivalents of DIPEA are used. |

| Incomplete Reaction | 1. Reaction has not reached equilibrium.2. Reagents consumed by side reactions (e.g., water in solvent). | 1. Extend reaction time or increase temperature.2. Use anhydrous solvents. |

| Formation of Side Products | 1. Dimerization of activated acid.2. Reaction with solvent (e.g., DMF can be a formyl source at high temp). | 1. Add the amine/base solution slowly to the activated acid.2. Avoid excessive temperatures, especially with reactive solvents. |

| Difficult Purification | 1. Residual DMF in the product.2. Product is an oil, not a solid. | 1. A-zeotrope with heptane or perform extensive aqueous washes.2. Attempt to crystallize from a different solvent/anti-solvent system (e.g., EtOAc/Heptane). |

References

-

Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347. (URL: [Link])

-

De Luca, L. (2021). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry, 19(44), 9637-9654. (URL: [Link])

-

Gallou, F., & Lipshutz, B. H. (2020). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research, 53(1), 53-65. (URL: [Link])

-

Royal Society of Chemistry. (n.d.). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry. (URL: [Link])

-

Rosli, N. A. H., et al. (2020). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences, 24(6), 882-893. (URL: [Link])

-

García-García, P., et al. (2018). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules, 23(10), 2549. (URL: [Link])

-

Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. (URL: [Link])

-

Warner, D. L., & Cheal, G. K. (2020). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. (URL: [Link])

-

YouTube. (2019). Effect of solvent in Nucleophilic Substitution Reaction. (URL: [Link])

-

Mphahlele, M. J., et al. (2021). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Medicinal Chemistry Research, 30, 1825-1842. (URL: [Link])

-

Mancini, P. M. E., et al. (1996). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (4), 629-635. (URL: [Link])

-

Mphahlele, M. J., et al. (2021). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg Repository. (URL: [Link])

-

Boyd, M., et al. (2014). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. MedChemComm, 5(11), 1664-1669. (URL: [Link])

-

Singh, R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 365-374. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 3. Lab Reporter [fishersci.co.uk]

- 4. growingscience.com [growingscience.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Green solvents for the formation of amide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Green solvents for the formation of amide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. par.nsf.gov [par.nsf.gov]

- 13. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

Palladium-catalyzed cross-coupling of 6-Chloropyrimidine-4-carboxamide

Application Note: Precision Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Chloropyrimidine-4-carboxamide

Part 1: Executive Summary & Substrate Analysis

The Challenge:

6-Chloropyrimidine-4-carboxamide (Compound 1 ) represents a "Janus" substrate in medicinal chemistry. While the pyrimidine core is electron-deficient—activating the C6-chloride for oxidative addition—the C4-primary amide (

-

Catalyst Poisoning: The amide nitrogen is a competent

-donor that can displace labile ligands on Palladium (Pd), forming off-cycle resting states. -

Competitive Nucleophilicity: Under basic conditions, the amide nitrogen can act as a nucleophile, leading to homocoupling or polymerization.

The Solution: Success requires a "Steric-Electronic Mismatch" strategy. We utilize electron-rich, bulky phosphine ligands (e.g., XPhos, BrettPhos) that facilitate oxidative addition into the deactivated C-Cl bond while sterically precluding the coordination of the amide group.

Part 2: Mechanistic Insight & Catalyst Selection

The following diagram illustrates the critical decision points in the catalytic cycle where the amide group interferes.

Caption: Figure 1. The Catalytic Cycle.[1][2][3][4][5][6][7][8][9] The red path indicates the "Amide Trap" where the substrate coordinates to Pd, halting the cycle. Bulky ligands prevent this pathway.

Part 3: Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Best for: Attaching aryl/heteroaryl groups.[5][10] High tolerance for the amide group due to aqueous conditions.

The System:

-

Catalyst:

(Robust, resists oxidation). -

Ligand: dppf (Bidentate ligand prevents amide chelation).

-

Base:

(Mild, prevents amide hydrolysis). -

Solvent: 1,4-Dioxane : Water (4:1).

Step-by-Step Procedure:

-

Charge: To a 20 mL reaction vial equipped with a magnetic stir bar, add:

-

6-Chloropyrimidine-4-carboxamide (1.0 equiv, 1.0 mmol, 157 mg)

-

Arylboronic acid (1.2 equiv, 1.2 mmol)

- (3.0 equiv, 3.0 mmol, 636 mg)

- (0.05 equiv, 5 mol%, 41 mg)

-

-

Degas: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (

) three times. -

Solvate: Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

-

Note: Water is critical for the transmetallation step involving boronic acids.

-

-

React: Heat the block to 90°C for 4–6 hours.

-

Visual Check: The reaction should turn from orange/red to dark black upon completion.

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with Brine (10 mL). Dry organic layer over

, filter, and concentrate. -

Purification: Flash chromatography (DCM:MeOH gradient 0-10%).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Introduction of amines. This is the most difficult transformation due to competitive binding.

The System:

-

Catalyst: BrettPhos Pd G3 (Pre-catalyst ensures rapid initiation).

-

Ligand: BrettPhos (Bulky, electron-rich; explicitly designed to prevent primary amide interference).

-

Base:

(Weaker base than NaOtBu to avoid deprotonating the carboxamide). -

Solvent:

-Amyl Alcohol (High boiling point, solubilizes polar substrates).

Step-by-Step Procedure:

-

Dry Down: If the amine coupling partner is a liquid, weigh it directly. If solid, add to the vial.

-

Charge Solids: Add:

-

6-Chloropyrimidine-4-carboxamide (1.0 equiv)

- (2.0 equiv)

-

BrettPhos Pd G3 (0.02 equiv, 2 mol%)

-

BrettPhos (0.02 equiv, 2 mol% - added as scavenger/stabilizer)

-

-

Inert Atmosphere: Evacuate/Refill with Argon (

) x3.[5] -

Solvate: Add anhydrous

-Amyl Alcohol (0.2 M concentration relative to substrate). -

React: Heat to 100°C for 2–12 hours.

-

Critical: Do not exceed 110°C; thermal dehydration of the amide to the nitrile can occur.

-

-

Workup: Filter through a pad of Celite eluting with DCM. Concentrate.

Part 4: Troubleshooting & Optimization Data

Table 1: Common Failure Modes and Corrections

| Symptom | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to XPhos Pd G3 or BrettPhos Pd G3 . The "G3" precatalysts activate immediately, bypassing the induction period where poisoning occurs. |

| Formation of Nitrile | Dehydration | The base is too strong or temp is too high. Switch from |

| Protodehalogenation | Reduction of C-Cl | Solvent is acting as a hydride source. Avoid Ethanol/Isopropanol. Use Toluene or Dioxane.[3] |

| Black Precipitate Early | Pd Aggregation | Oxygen leak or insufficient ligand. Ensure strict degassing. Add 2 mol% extra free ligand. |

Part 5: Decision Logic for Ligand Selection

Use this flow to select the correct system for your specific coupling partner.

Caption: Figure 2. Ligand Selection Matrix. Choose the catalyst system based on the nucleophile type to maximize yield and minimize amide interference.

References

-

Suzuki-Miyaura Coupling of Chloropyrimidines

- Title: "Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions"

-

Source: BenchChem[5]

-

Buchwald-Hartwig Ligand Selection (BrettPhos)

-

Sonogashira Coupling of Electron-Deficient Heterocycles

- Title: "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry"

- Source: Chemical Reviews (ACS)

-

URL:[Link]

-

Mechanisms of Catalyst Poisoning by Amides/Cyanides

- Title: "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan

- Source: Journal of the American Chemical Society

-

URL:[Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]

- 10. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]

Application Notes and Protocols: Microwave-Assisted Synthesis of 6-Substituted Pyrimidine-4-carboxamide Derivatives

Introduction: The Strategic Value of 6-Chloropyrimidine-4-carboxamide in Accelerated Drug Discovery

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the central framework of numerous therapeutic agents.[1][2] Within this class, molecules derived from 6-chloropyrimidine-4-carboxamide are of significant interest, demonstrating potent biological activities, notably as novel antitubercular agents.[1][3][4][5] The carboxamide moiety, in particular, is a key pharmacophore known to enhance binding affinities and modulate the pharmacokinetic properties of drug candidates.[6] Traditional synthetic routes to diversify this scaffold at the C6 position often require prolonged reaction times and harsh conditions, creating a bottleneck in the rapid generation of compound libraries for screening.

Microwave-assisted organic synthesis (MAOS) offers a transformative solution to these challenges. By utilizing microwave radiation, chemical reactions can be heated rapidly and uniformly, leading to dramatic accelerations in reaction rates, often with improved yields and cleaner product profiles.[7][8][9][10] This technology operates on the principles of dipolar polarization and ionic conduction, where polar molecules or ions in the reaction mixture align with the oscillating electric field, generating heat.[8] For drug discovery and development professionals, MAOS represents a powerful tool to expedite the hit-to-lead optimization process, enabling the swift exploration of structure-activity relationships (SAR).[9][10]

This guide provides detailed application notes and validated protocols for the microwave-assisted functionalization of 6-chloropyrimidine-4-carboxamide via three critical reaction classes: Nucleophilic Aromatic Substitution (SNA r), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination.

Core Principles of Microwave-Assisted Synthesis

Conventional heating relies on thermal conduction, which is often slow and inefficient, leading to temperature gradients within the reaction vessel. In contrast, microwave heating delivers energy directly to the bulk of the reaction mixture, offering several distinct advantages:

-

Rapid Heating: Reaction temperatures can be reached in seconds to minutes, drastically reducing overall synthesis time.[9]

-

Uniform Heating: Minimizes the formation of hotspots and byproducts, leading to cleaner reactions and higher yields.

-

Superheating: Solvents can be heated to temperatures well above their conventional boiling points in sealed microwave vials, further accelerating reaction rates.

-

Greener Chemistry: Shorter reaction times and improved efficiencies often reduce energy consumption and solvent waste.[8][9]

The choice of solvent is critical in MAOS. Polar solvents, such as ethanol, DMF, and water, absorb microwave energy efficiently and are ideal for these reactions.

Experimental Workflows & Protocols